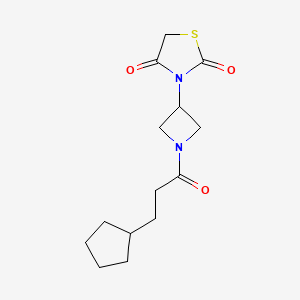

3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(3-cyclopentylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c17-12(6-5-10-3-1-2-4-10)15-7-11(8-15)16-13(18)9-20-14(16)19/h10-11H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIYTSYGMCNXCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)N2CC(C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the thiazolidine-2,4-dione core. One common method is the Knoevenagel condensation, where a thiazolidine-2,4-dione derivative is reacted with an aldehyde or ketone in the presence of a base. The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors. The final step involves the acylation of the azetidine ring with cyclopentylpropanoyl chloride under suitable conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as employing deep eutectic solvents as both solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Antidiabetic Activity

The thiazolidinedione class of compounds is well-recognized for its role as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This activity is crucial for enhancing insulin sensitivity and glucose metabolism.

Case Study : A study demonstrated that derivatives of thiazolidinediones improved glucose uptake in muscle cells and reduced insulin resistance in diabetic models. The specific compound exhibited an IC50 value indicating significant PTP1B inhibitory activity, which is beneficial for diabetes management .

Anticancer Activity

The anticancer potential of 3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione has been supported by various studies exploring its ability to induce apoptosis in cancer cells.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione | 1.27 | MCF-7 (breast cancer) |

| Other derivatives | 1.50 - 1.82 | Various |

In vitro studies indicate that this compound exhibits IC50 values comparable to established chemotherapeutics, highlighting its promising anticancer activity .

Antimicrobial Activity

The antimicrobial properties of thiazolidinones have been extensively documented. This compound's ability to inhibit bacterial growth positions it as a candidate for developing new antimicrobial agents.

Study Findings : A series of thiazolidinone derivatives were evaluated against various bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL .

Mechanism of Action

The mechanism of action of 3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress or modulate signaling pathways related to cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Core Modifications

- Target Compound: Features an azetidine ring (4-membered nitrogen-containing ring) fused to the TZD core.

- Analog 1: (Z)-5-(4-Methoxybenzylidene)-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione (Compound 5g, ) Substituent: A coumarin-derived benzylidene group at C5 and a methoxybenzylidene at C3.

- Analog 2: (Z)-3-(2-Aminoethyl)-5-(3-phenylpropylidene)-thiazolidine-2,4-dione (Compound 302, ) Substituent: Aminoethyl group at C3 and phenylpropylidene at C4. Impact: Improved solubility and anticancer activity via inhibition of Raf/MEK/ERK and PI3K/Akt pathways .

Positional Variations

- C5 Substituents :

- The target compound lacks a C5 substituent (common in bioactive TZDs), whereas analogs like 5-(5-bromo-2-methoxy-benzylidene)-3-(2-nitro-benzyl)-TZD (TM17, ) show C5 arylidene groups critical for PPARγ modulation and anti-cytokine activity (e.g., IL-6, IL-17A inhibition) .

- Halogenated derivatives (e.g., 5-(4-bromobenzylidene)-TZD, Compound 5k, ) exhibit increased metabolic stability but variable toxicity profiles .

Biological Activity

The compound 3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione , also known by its chemical formula , belongs to the thiazolidinedione class of compounds. These compounds are primarily recognized for their role in the treatment of metabolic disorders, particularly type 2 diabetes, due to their ability to enhance insulin sensitivity and regulate glucose metabolism. This article provides a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Weight : 330.4 g/mol

- Molecular Formula :

- CAS Number : 1706462-83-0

Thiazolidinediones exert their effects primarily through activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor plays a crucial role in fat cell differentiation and glucose metabolism. The activation leads to:

- Increased insulin sensitivity in peripheral tissues.

- Regulation of fatty acid storage and glucose metabolism .

- Anti-inflammatory effects , which can further enhance insulin action.

Pharmacological Effects

Research has shown that 3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione exhibits several pharmacological effects:

- Antidiabetic Activity : The compound has demonstrated significant potential in lowering blood glucose levels in diabetic models.

- Lipid Metabolism Regulation : It influences lipid profiles by reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol.

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which are beneficial in metabolic syndrome management.

Case Studies

Several studies have investigated the biological activity of thiazolidinediones, including this compound:

- Study on Insulin Sensitivity :

- Lipid Profile Analysis :

- Inflammation Markers :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for thiazolidine-2,4-dione derivatives, and how can they be adapted for this compound?

- Methodology : Use a two-step condensation and cyclization approach. For example, refluxing intermediates in ethanol or 2-methoxyethanol with catalysts like hexahydropyridine (for imine formation) or piperidine (for Knoevenagel condensation). Solvent-free conditions under reflux (e.g., using β-cyclodextrin-SO3H as a catalyst) can improve yields (up to 98%) and reduce by-products . Monitor reactions via TLC and purify via recrystallization (e.g., chloroform for yellow crystalline products) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Employ multi-spectral analysis:

- 1H/13C NMR : Identify azetidine, cyclopentylpropanoyl, and thiazolidinedione moieties. For example, aromatic protons in benzylidene derivatives appear at δ 8.26 ppm, while methylene groups in azetidine resonate at δ 3.5–4.0 ppm .

- HRMS/IR : Confirm molecular weight (e.g., [M+H]+ peaks) and functional groups (e.g., C=O stretches at ~1700–1750 cm⁻¹) .

- X-ray crystallography : Resolve stereochemistry using single-crystal data (e.g., CCDC deposition protocols) .

Q. What in vitro assays are suitable for initial biological screening?

- Methodology : Prioritize cytotoxicity assays (e.g., MTT against melanoma or pancreatic cancer cell lines) and target-specific tests (e.g., glutaminase inhibition for metabolic disorders). Use IC50 values to compare potency with standard drugs like ampicillin or existing thiazolidinediones .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve selectivity for melanoma or pancreatic cancer targets?

- Methodology :

- Core modifications : Replace the cyclopentyl group with substituted phenyl rings (e.g., 4-chloro or 4-bromo) to enhance DNA-binding or enzyme inhibition .

- Side-chain optimization : Introduce ethylamine or benzyloxy groups to improve ERK1/2 selectivity (e.g., compound 30h showed 97% yield and enhanced activity in BRaf-mutated cells) .

- Data analysis : Correlate logP values (calculated via DFT) with cellular uptake efficiency .

Q. What computational strategies predict binding modes with targets like ERK1/2 or glutaminase?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions between the thiazolidinedione core and ATP-binding pockets. Focus on hydrogen bonds with residues like Lys52 or Asp106 in ERK1/2 .

- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess stability and reactivity .

- MD simulations : Validate binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates robust target engagement) .

Q. How do resistance mechanisms in melanoma cells impact the efficacy of thiazolidinedione derivatives?

- Methodology :

- ERK pathway profiling : Treat BRaf-mutated cells with the compound and quantify phosphorylated ERK/MEK via Western blot. Compare with resistant lines (e.g., A375 variants) .

- Proteomic screens : Identify upregulated efflux pumps (e.g., ABCB1) or detox enzymes (e.g., GST) using LC-MS/MS .

- Combination therapy : Co-administer with MEK inhibitors (e.g., trametinib) to bypass resistance .

Q. What in vivo models validate the hypolipidemic or antitumor efficacy of this compound?

- Methodology :

- Xenograft studies : Inject AsPC-1 pancreatic cancer cells into nude mice. Administer the compound orally (10–50 mg/kg/day) and measure tumor volume reduction over 21 days .

- Pharmacokinetics : Assess plasma exposure (Cmax, AUC) via LC-MS. High bioavailability (>80%) supports daily dosing .

- Toxicity screens : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) to establish safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.